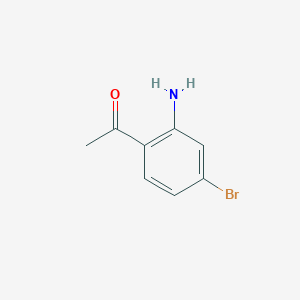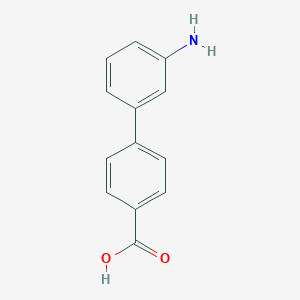
5-(3-Aminophenyl)nicotinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)nicotinic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of 5-amino-nicotinic acid derivatives has been reported in a study . The study describes the design and synthesis of these compounds to evaluate their inhibitory potential against α-amylase and α-glucosidase enzymes . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Chemical Reactions Analysis
The chemical reactions involving nicotinic acid derivatives have been studied extensively. For instance, a study discusses the functional cofactors derived from vitamin B3, which are intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life . Another study reviews analytical methods for the separation of nicotine enantiomers and evaluation of nicotine sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Wissenschaftliche Forschungsanwendungen
Medizin
5-(3-Aminophenyl)nicotinsäure: zeigt vielversprechende Ergebnisse in der medizinischen Forschung, insbesondere in der Entwicklung von Nikotin-imitierenden Medikamenten. Diese Verbindungen könnten potenziell entzündliche Erkrankungen behandeln, indem sie an nikotinerge Acetylcholinrezeptoren binden, die eine Rolle bei den regulatorischen Funktionen des Immunsystems spielen .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Herstellung fortschrittlicher Materialien mit spezifischen elektronischen Eigenschaften eingesetzt werden. Ihre molekulare Struktur könnte der Schlüssel zur Entwicklung neuer Materialien für verschiedene technologische Anwendungen sein .
Umweltwissenschaften
Diese Verbindung könnte an der Synthese von kovalenten organischen Gerüsten (COFs) beteiligt sein, die als Photokatalysatoren für den Abbau von Umweltverschmutzung, die Wasserstoffentwicklung und die CO2-Umwandlung eingesetzt werden und zu saubereren Energielösungen beitragen .
Biochemie
This compound: hat potenzielle Anwendungen in der Biochemie, insbesondere im Studium von molekular geprägten Polymeren (MIPs). Diese Polymere können Zielmoleküle selektiv binden und werden für die Wirkstoffabgabe, die Zellerkennung und Enzymanwendungen eingesetzt .
Pharmakologie
In der Pharmakologie werden Derivate der Nicotinsäure, wie This compound, auf ihr therapeutisches Potenzial untersucht. Sie könnten als Bausteine für Pharmazeutika dienen, die auf spezifische molekulare Wechselwirkungen und physiologische Pfade abzielen .
Analytische Chemie
Die Eigenschaften der Verbindung könnten in der analytischen Chemie zur Entwicklung von Sensoren genutzt werden. Ihre Fähigkeit, mit bestimmten Molekülen zu interagieren, könnte zu Fortschritten in der Detektions- und Messtechnik führen .
Landwirtschaft
This compound: könnte die Toleranz von Nutzpflanzen gegenüber abiotischen Stressfaktoren wie Trockenheit verbessern. Ihre Anwendung könnte morpho-physiologische Parameter in Pflanzen verbessern und zu widerstandsfähigeren landwirtschaftlichen Praktiken beitragen .
Nanotechnologie
In der Nanotechnologie könnte This compound eine wichtige Rolle bei der Synthese von Nanopartikeln spielen, wie z. B. Nickel-Nanopartikel, die eine breite Palette an Anwendungen von der Biomedizin bis hin zur Katalyse und Energiespeicherung haben .
Wirkmechanismus
Target of Action
5-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The mode of action of 5-(3-Aminophenyl)nicotinic acid is likely similar to that of niacin. Niacin is converted to NAD+ in a three-step reaction pathway, referred to as the Preiss-Handler pathway . Both reaction pathways require the activated form of ribose, 5-phosphoribosyl 1-pyrophosphate (PRPP) . Nicotinamide is converted to nicotinamide mononucleotide (NMN) in a salvage pathway utilizing nicotinamide phosphoribosyltransferase .
Biochemical Pathways
The biochemical pathways affected by 5-(3-Aminophenyl)nicotinic acid are those involving NAD+ and NADP+. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .
Pharmacokinetics
Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 5-(3-Aminophenyl)nicotinic acid is the production of NAD+ and NADP+, which are crucial for various metabolic reactions. These coenzymes play a significant role in energy production, DNA repair, cell death, and immune response .
Action Environment
The action of 5-(3-Aminophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can impact how the body metabolizes this compound .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .
Eigenschaften
IUPAC Name |
5-(3-aminophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCMDJNVUGQUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611260 |
Source


|
| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-87-2 |
Source


|
| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)










